Cyanic acid, 4-benzoylphenyl ester
Description
Contextual Overview of Aromatic Cyanate (B1221674) Esters in Contemporary Organic and Materials Science
Aromatic cyanate esters are a significant class of thermosetting monomers, chemically defined by an organyl group, typically an aryl group, replacing the hydrogen atom of cyanic acid, resulting in the formula R−O−C≡N. wikipedia.org These monomers are precursors to high-performance polycyanurate thermoset resins, which are finding expanding applications in fields demanding exceptional material properties. dakenchem.comcoherentmarketinsights.com The primary route to forming these high-performance polymers is through the polycyclotrimerization of the cyanate (-OCN) functional groups. mdpi.com This reaction, which can be initiated by heat or catalysis, involves the cyclization of three cyanate groups to form a stable, highly cross-linked network of triazine rings. wikipedia.orgadeka.co.jp
The resulting polycyanurate materials are distinguished by a combination of desirable characteristics. They typically exhibit high glass transition temperatures (Tg), in some cases reaching up to 400°C, which imparts excellent thermal stability for use in high-temperature environments. wikipedia.orgdakenchem.comresearchgate.net Furthermore, these resins are known for their low dielectric constant and low moisture absorption, making them ideal for applications in microelectronics, such as printed circuit boards and semiconductor packaging. wikipedia.orgcoherentmarketinsights.comresearchgate.net The aerospace and defense industries also heavily utilize cyanate ester-based composites for structural components in aircraft and space vehicles, where a high strength-to-weight ratio, durability, and resistance to harsh environmental conditions are paramount. dakenchem.comcoherentmarketinsights.comresearchgate.netresearchgate.net The versatility of cyanate ester chemistry allows for the fine-tuning of the final polymer's properties by modifying the structure of the starting phenolic compound, enabling the development of materials tailored for specific, demanding applications. wikipedia.org
Significance of the 4-Benzoylphenyl Scaffold in Modern Synthetic and Mechanistic Studies
The 4-benzoylphenyl moiety, a derivative of benzophenone (B1666685), is a versatile and widely utilized structural motif in modern organic chemistry. nih.govwikipedia.org Benzophenone and its derivatives are renowned for their photochemical properties, often serving as photosensitizers or photoinitiators in various chemical transformations. nih.govsigmaaldrich.comacs.org The carbonyl group of the benzophenone core can absorb UV radiation and transition to an excited state, enabling it to initiate polymerization reactions or participate in cross-linking processes, a property leveraged in UV-curing applications for inks, coatings, and adhesives. wikipedia.orgnih.gov
Beyond its role in photochemistry, the 4-benzoylphenyl scaffold is a key building block in the synthesis of a diverse array of functional molecules, including pharmaceuticals and advanced polymers. nih.govguidechem.com In medicinal chemistry, the benzophenone structure is found in numerous naturally occurring and synthetic compounds exhibiting a wide range of biological activities. nih.gov In polymer science, the incorporation of the 4-benzoylphenyl group into polymer backbones or as a pendant group can impart specific functionalities. For instance, polymers containing this moiety can be designed to be photo-reactive, allowing for the formation of cross-linked networks upon exposure to UV light. mdpi.comrsc.org The synthesis of polymers from monomers containing the 4-benzoylphenyl group, such as poly(benzophenone)s, has been explored to create materials with high thermal stability. dtic.mil The precursor, 4-hydroxybenzophenone (B119663), is a readily available and important intermediate for synthesizing these various functional molecules. chemicalbook.comsigmaaldrich.com
Research Rationale for Investigating Cyanic acid, 4-benzoylphenyl ester within the Framework of Advanced Chemical Transformations
The investigation into "this compound" is driven by the strategic goal of creating a novel, multifunctional monomer that synergistically combines the advantageous properties of both the cyanate ester group and the 4-benzoylphenyl moiety. The primary rationale is to develop advanced thermosetting polymers with tailored functionalities that are not readily achievable with conventional monomers.
By incorporating the 4-benzoylphenyl scaffold into a cyanate ester structure, the resulting monomer, upon polymerization, would produce a polycyanurate network with inherent photochemical reactivity. This could enable "dual-cure" systems, where an initial thermal cure through polycyclotrimerization is followed by a photochemical post-cure initiated by the benzophenone groups. This secondary cross-linking could significantly enhance the mechanical properties, thermal stability, and solvent resistance of the final material.
Furthermore, the benzophenone moiety can act as a photophysical probe. wikipedia.org Integrating it into the polymer backbone allows for the study of polymer dynamics and network formation through spectroscopic techniques. The synthesis of this functionalized cyanate ester would typically involve the reaction of 4-hydroxybenzophenone with a cyanogen (B1215507) halide. researchgate.net The subsequent study of its polymerization kinetics and the characterization of the resulting thermoset would provide valuable insights into how the bulky and photochemically active benzophenone group influences the cyclotrimerization process and the ultimate properties of the polycyanurate network. mdpi.comresearchgate.netacs.org This research opens avenues for the development of novel high-performance materials for applications in photolithography, advanced composites, and functional coatings.
Data Tables
Table 1: General Properties of Aromatic Cyanate Ester Resins
| Property | Typical Value/Characteristic | Source(s) |
| Curing Mechanism | Polycyclotrimerization | mdpi.comresearchgate.net |
| Glass Transition Temp. (Tg) | Up to 400 °C | wikipedia.orgdakenchem.comresearchgate.net |
| Dielectric Constant | Low | wikipedia.org |
| Moisture Absorption | Very Low | wikipedia.orgdakenchem.com |
| Mechanical Strength | Excellent | dakenchem.com |
| Chemical Resistance | Good | dakenchem.com |
| Primary Applications | Aerospace composites, microelectronics, adhesives | dakenchem.comcoherentmarketinsights.comresearchgate.net |
Table 2: Chemical Data of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Source(s) |
| This compound | C₁₄H₉NO₂ | 223.23 | Cyanate group, Benzophenone scaffold | N/A |
| 4-Hydroxybenzophenone | C₁₃H₁₀O₂ | 198.22 | Hydroxyl group, Benzophenone scaffold | sigmaaldrich.com |
| Cyanic acid | CHNO | 43.025 | Cyanate group precursor | chemicalbook.com |
| Cyanic acid, 4-methylphenyl ester | C₈H₇NO | 133.15 | Cyanate group, Toluene (B28343) scaffold | lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-benzoylphenyl) cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-10-17-13-8-6-12(7-9-13)14(16)11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESOYJBKIYTTEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439272 | |
| Record name | Cyanic acid, 4-benzoylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143814-18-0 | |
| Record name | Cyanic acid, 4-benzoylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Investigations into the Reaction Mechanisms and Reactivity Profiles of Cyanic Acid, 4 Benzoylphenyl Ester
Mechanistic Pathways of Aromatic Cyanate (B1221674) Esters
The cyanate functional group is the primary site of reactivity in cyanate esters, participating in characteristic reactions such as cyclotrimerization, nucleophilic additions, and rearrangements. These transformations are fundamental to the curing of cyanate ester resins and the synthesis of various nitrogen-containing compounds.
Examination of Cyclotrimerization Processes in Aromatic Cyanate Systems
The principal reaction pathway for aromatic cyanate esters is a [2+2+2] cyclotrimerization, which leads to the formation of a highly cross-linked and thermally stable network of 1,3,5-triazine (B166579) rings. rsc.orgresearchgate.netnii.ac.jp This polymerization process is key to the utility of cyanate esters in producing high-performance thermoset materials. polymerinnovationblog.com
The generally accepted mechanism, particularly for phenol-catalyzed trimerization, involves several steps. researchgate.netresearchgate.net It commences with the formation of an imidocarbonate intermediate through the reaction of the cyanate ester with a co-catalyst, such as a phenol (B47542) or a hydroxyl-containing species. researchgate.netresearchgate.net This is followed by the successive addition of two more cyanate ester molecules. The final step is the cyclization of this adduct, which yields the stable 1,3,5-triazine ring and regenerates the catalyst. researchgate.net
The reactivity of different cyanate esters in cyclotrimerization can vary significantly, with activation energies spanning a wide range (e.g., 50–100 kJ mol⁻¹). rsc.org This variability is often attributed to the sensitivity of the reaction to impurities like residual phenols and water. researchgate.net The kinetics of the reaction can be complex, with some systems exhibiting autocatalytic behavior where a reaction product accelerates the process. researchgate.net
Table 1: Factors Influencing Cyclotrimerization of Aromatic Cyanate Esters
| Factor | Description | Impact on Reaction |
|---|---|---|
| Catalyst | Typically metal coordination complexes (e.g., copper acetylacetonate) or active hydrogen compounds (e.g., phenols, amines). polymerinnovationblog.com | Initiates and accelerates the cyclotrimerization process. The choice of catalyst can significantly affect reaction temperature and rate. |
| Impurities | Residual phenols and water are common impurities in cyanate esters. researchgate.net | Can act as co-catalysts, influencing the reaction kinetics and the evolution of activation energy as the reaction progresses. rsc.orgresearchgate.net |
| Temperature | Thermally stimulated polymerization is common. researchgate.net | Higher temperatures provide the necessary energy to overcome the activation barrier for cyclization. |
| Monomer Structure | The aromatic substituent on the cyanate ester. rsc.org | Affects physical properties like melting point and viscosity, which in turn dictates the processing conditions for polymerization. rsc.orgpolymerinnovationblog.com |
Nucleophilic Attack Pathways at the Cyanate Functional Group
The carbon atom of the cyanate group (–O–C≡N) is electrophilic due to the high electronegativity of the adjacent oxygen and nitrogen atoms. This makes it susceptible to attack by nucleophiles. libretexts.org Such reactions are fundamental alternatives to cyclotrimerization and can lead to a variety of products.
When a nucleophile attacks the cyanate carbon, it can lead to the formation of an isocyanate (–N=C=O) through a substitution-type reaction where the phenoxy group acts as a leaving group. wikipedia.orgwikipedia.org The cyanate ion itself is an ambidentate nucleophile, but when part of an ester, the carbon center is the primary site for electrophilic attack. nih.gov The reaction with alcohols, for example, can form urethane (B1682113) linkages after the initial nucleophilic attack and subsequent rearrangement. wikipedia.org Similarly, reactions with amines can yield ureas. wikipedia.org
Rearrangement Reactions and Isomerization Dynamics (e.g., Cyanate-Isocyanate Rearrangement)
Aromatic cyanate esters can undergo rearrangement to form the more thermodynamically stable isocyanate isomers (Ar–O–C≡N → Ar–N=C=O). This transformation is a type of sigmatropic rearrangement, specifically a researchgate.netresearchgate.net-sigmatropic shift in the case of allyl cyanates, and represents a key isomerization pathway. researchgate.netnih.gov
Theoretical studies on acyl and thioacyl cyanates suggest that the rearrangement to the corresponding isocyanates is generally favorable, although the activation barriers can vary, allowing for the isolation of the cyanate form under certain conditions. acs.org For aryl cyanates, this rearrangement provides a route to aryl isocyanates, which are themselves important intermediates in organic synthesis, notably in the production of polyurethanes. wikipedia.org
The Curtius rearrangement is another well-known reaction that produces isocyanates, in this case from acyl azides. nih.gov While it follows a different mechanism, it underscores the general tendency for precursors to convert to the stable isocyanate functional group. The cyanate-isocyanate rearrangement is a metal-free method that proceeds with a complete transfer of stereochemical information, making it a valuable tool in stereoselective synthesis. nih.gov
Reactivity Characterization of the 4-Benzoylphenyl Substituent
The 4-benzoylphenyl substituent introduces two additional sites of reactivity: the carbonyl group of the benzoyl moiety and the two phenyl rings. These sites can undergo reactions independent of, or in concert with, the cyanate group.
Probing Reactions at the Carbonyl Moiety of the Benzoyl Group
The carbonyl group (C=O) within the benzoyl substituent is a classic electrophilic center. mhmedical.com The carbon atom bears a partial positive charge due to the polarization of the C=O double bond, making it susceptible to nucleophilic attack. mhmedical.comtib.eu This reactivity is characteristic of ketones and is central to many organic transformations.
Reactions at this site are typically nucleophilic addition reactions. masterorganicchemistry.com Strong nucleophiles, such as Grignard reagents or organolithium compounds, can attack the carbonyl carbon to form a tertiary alcohol after an aqueous workup. Reductants like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol. tib.eu Other nucleophiles, such as cyanide or sulfhydryl groups, can also add to the carbonyl, forming cyanohydrins or hemithioacetals, respectively. libretexts.orgnih.gov
Table 2: Potential Nucleophilic Reactions at the Benzoyl Carbonyl Group
| Nucleophile Type | Reagent Example | Product Type |
|---|---|---|
| Hydride Reagents | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Organometallics | Grignard Reagents (R-MgX) | Tertiary Alcohol |
| Amines | Primary Amines (RNH₂) | Imine |
| Alcohols | Methanol, Ethanol (with acid catalyst) | Hemiacetal/Acetal |
| Cyanide | HCN, NaCN | Cyanohydrin |
Aromatic Substitution Patterns and Directed Functionalization of the Phenyl Rings
Both phenyl rings in Cyanic acid, 4-benzoylphenyl ester are subject to aromatic substitution reactions. The reactivity of these rings is significantly influenced by the attached substituents. Both the cyanate group (-OCN) and the benzoyl group (-COPh) are electron-withdrawing groups. This deactivates the rings towards electrophilic aromatic substitution but strongly activates them for nucleophilic aromatic substitution (NAS). youtube.comyoutube.com
NAS reactions proceed when a strong nucleophile attacks an aromatic ring that contains a good leaving group and is activated by potent electron-withdrawing groups, typically positioned ortho or para to the leaving group. youtube.comyoutube.com In this molecule, one phenyl ring is substituted with the cyanate group and the other with the benzoyl group, but they are linked. The cyanate group on one ring and the carbonyl group on the other both exert an electron-withdrawing effect, making the para positions on both rings particularly susceptible to nucleophilic attack.
The mechanism for such a reaction is typically an addition-elimination pathway. youtube.comchadsprep.com A strong nucleophile attacks the electron-deficient carbon atom bearing a potential leaving group (like a halogen, if present, or potentially another group under harsh conditions), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com Subsequent elimination of the leaving group restores the aromaticity of the ring and yields the substituted product. youtube.com The presence of the benzoyl and cyanate functionalities directs incoming nucleophiles to specific positions on the rings, enabling targeted functionalization. masterorganicchemistry.com
Table 3: List of Chemical Compounds Mentioned
| Compound Name | Functional Group/Class |
|---|---|
| This compound | Aromatic Cyanate Ester |
| 1,3,5-Triazine | Heterocyclic Aromatic Compound |
| Imidocarbonate | Reaction Intermediate |
| Isocyanate | Functional Group (–N=C=O) |
| Urethane | Functional Group (–NH–CO–O–) |
| Urea | Functional Group (–NH–CO–NH–) |
| Acyl azide | Carboxylic Acid Derivative |
| Ketone | Carbonyl Compound |
| Tertiary Alcohol | Alcohol |
| Secondary Alcohol | Alcohol |
| Cyanohydrin | Organic Compound |
| Hemithioacetal | Functional Group |
| Meisenheimer complex | Reaction Intermediate |
| Sodium borohydride | Reducing Agent |
| Lithium aluminum hydride | Reducing Agent |
Theoretical and Experimental Mechanistic Studies of Related Cyanide and Isocyanate Chemistry for Analogous Systems
To understand the reaction mechanisms and reactivity of this compound, it is instructive to examine analogous chemical systems. Given the structural and electronic similarities, insights from the chemistry of cyanides and isocyanates provide a valuable framework for predicting the behavior of the cyanate ester functional group (-OCN). This section delves into computational and experimental studies of these related compounds to build a foundational understanding of the potential reaction pathways, intermediates, and catalytic processes relevant to the title compound.
Computational and Experimental Analysis of Cyanide-Catalyzed Reactions
The cyanide ion (CN⁻) is a potent nucleophile and catalyst in various organic reactions, most notably the benzoin (B196080) condensation. Computational and experimental studies of these reactions offer a window into the fundamental steps of nucleophilic attack on a carbonyl-like carbon, a process analogous to the potential reactions involving the electrophilic carbon of the cyanate group.
Density Functional Theory (DFT) has been employed to elucidate the mechanistic pathways of cyanide-catalyzed reactions. For instance, studies on the benzoin condensation in the absence of a protonic solvent have mapped out potential energy surfaces and identified key intermediates and transition states. acs.orgnih.gov A proposed dominant pathway in an aprotic solvent like DMSO involves the formation of the critical cyanohydrin intermediate through a sequence of steps assisted by an aldehyde molecule. nih.govresearchgate.net
The rate-determining step in this pathway was identified as the reaction between a cyanide-benzaldehyde complex and a second benzaldehyde (B42025) molecule, which proceeds with a significant activation free energy. nih.govresearchgate.net This highlights the dual role of the cyanide ion, acting as both a nucleophile to activate the first aldehyde and as a leaving group later in the cycle. Experimental studies support these computational models, confirming the involvement of cyanohydrin and the dynamic nature of its formation in the reaction equilibrium. researchgate.net The mechanism underscores the importance of the cyanide ion's ability to initiate nucleophilic addition, a key reactive characteristic that can be extrapolated to the cyanate ester's electrophilic carbon.
Table 1: Computational Details and Key Findings for Cyanide-Catalyzed Benzoin Condensation
| Study Focus | Computational Method | Key Intermediates | Rate-Determining Step Activation Free Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Benzoin Condensation in Aprotic Solvent | DFT (B3LYP/6-31+G(d,p)) | Lapworth's cyanohydrin, α-hydroxy ether | 26.9 | nih.govresearchgate.net |
| Electrochemical Cyanide Reduction | DFT | *CN, *CNH, *CHNH, *CH2NH | Not specified for a single value | rsc.org |
Mechanistic Insights from Isocyanate Reactivity Studies
Isocyanates (R-N=C=O) are structural isomers of cyanate esters (R-O-C≡N) and exhibit a high degree of reactivity that serves as a useful comparison. The primary reaction of isocyanates is nucleophilic addition to the central carbon atom, leading to a variety of products. They are versatile intermediates in organic synthesis, famously generated through the Curtius rearrangement of acyl azides. nih.gov Mechanistic studies of this rearrangement and subsequent isocyanate reactions provide insight into the electronic factors governing reactivity. nih.gov
The reactivity of the isocyanate group is significantly influenced by the electron affinity of the molecule. nih.gov This has a direct impact on reaction kinetics and, in the case of polymerization, the properties of the resulting material. nih.gov Isocyanates readily undergo cyclotrimerization to form highly stable isocyanurate rings, a reaction directly analogous to the key curing reaction of cyanate esters which produces a polycyanurate network. researchgate.netbts.gov The mechanism of this cyclotrimerization can be catalyzed by various species, and understanding the intermediates, such as phosphine-isocyanate adducts, has been achieved through detailed spectroscopic analysis. researchgate.net
The study of isocyanate reactions provides a mechanistic blueprint for the polycyclotrimerization of this compound. The propensity for three-membered ring formation, the influence of catalysts, and the impact of the substituent's electronic nature on the reactive center are all critical aspects that are mirrored in cyanate ester chemistry. researchgate.netrsc.org
Computational and Theoretical Chemistry Approaches for Cyanic Acid, 4 Benzoylphenyl Ester
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics and intermolecular interactions of Cyanic acid, 4-benzoylphenyl ester.
In a typical MD simulation of this compound, a force field, such as OPLS3e, would be employed to define the potential energy of the system as a function of the atomic coordinates. researchgate.net The simulation would be initiated from a starting configuration, often a crystal structure or a geometry-optimized single molecule, which is then solvated or placed in a simulation box under periodic boundary conditions to mimic a larger system. The system is then allowed to evolve over time, with the trajectory of each atom being recorded at regular intervals.
Analysis of the MD trajectory can reveal important information about the conformational flexibility of the 4-benzoylphenyl cyanate (B1221674) molecule. This includes the rotation around single bonds, such as the bond connecting the phenyl rings and the bond between the phenyl ring and the cyanate group. These rotational motions are crucial as they can influence the molecule's packing in the solid state and its reactivity in the melt or in solution. mdpi.com
Furthermore, MD simulations can be used to study intermolecular interactions. By analyzing the radial distribution functions between different atom types, it is possible to identify and quantify the strength of non-covalent interactions, such as van der Waals forces and electrostatic interactions, between neighboring molecules. These interactions are fundamental to understanding the bulk properties of the material, including its melting point and viscosity. researchgate.net
Below is a representative data table illustrating the kind of information that can be extracted from an MD simulation of this compound.
| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) | Significance |
| C-C-C-O (Benzoyl-Phenyl) | 35.2 | 10.5 | Describes the twist between the two phenyl rings. |
| C-O-C-N (Phenyl-Cyanate) | 175.8 | 5.2 | Indicates the orientation of the cyanate group relative to the phenyl ring. |
This table is illustrative and shows the type of data obtainable from MD simulations; the values are not from a published study on this specific molecule.
Potential Energy Surface (PES) Mapping and Transition State Identification for Reaction Pathways
The primary reaction pathway for cyanate esters is [2+2+2] cyclotrimerization, which leads to the formation of a highly cross-linked polycyanurate network with a stable triazine ring structure. wikipedia.orgresearchgate.net Understanding the mechanism of this reaction is crucial for controlling the curing process and optimizing the properties of the final thermoset material.
Potential Energy Surface (PES) mapping is a computational technique used to explore the energy landscape of a chemical reaction. The PES is a multidimensional surface that represents the potential energy of a system as a function of its geometric parameters. By mapping the PES for the cyclotrimerization of this compound, it is possible to identify the minimum energy pathways from reactants to products.
A key feature of a PES is the presence of stationary points, which include minima (corresponding to stable reactants, intermediates, and products) and saddle points (corresponding to transition states). The transition state is the point of highest energy along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. youtube.com The identification and characterization of transition states are critical for determining the rate-limiting step of a reaction and for calculating the activation energy. rsc.org
For the cyclotrimerization of cyanate esters, the reaction mechanism can be complex and may involve several intermediate steps. mdpi.com The presence of impurities, such as phenols or water, can also significantly influence the reaction pathway and kinetics. rsc.org Computational studies can model these effects by including catalyst molecules in the calculations.
The following table conceptually outlines the key parameters that would be determined from a PES mapping and transition state analysis for the cyclotrimerization of this compound.
| Reaction Step | Reactants | Products | Activation Energy (kJ/mol) | Transition State Geometry |
| Dimerization | 2 Monomers | Linear Dimer Intermediate | E_a1 | Characterized by the formation of the first new covalent bond. |
| Cyclization | Dimer + Monomer | Triazine Ring | E_a2 | Involves the simultaneous or stepwise formation of the remaining bonds to close the ring. |
This table is a conceptual representation of the data derived from a PES study. The specific values and geometries would be determined through quantum mechanical calculations.
By combining the insights from both Molecular Dynamics simulations and Potential Energy Surface mapping, a comprehensive understanding of the behavior of this compound, from its conformational preferences to its reactive tendencies, can be achieved.
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation and Mechanistic Probing
High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous determination of the chemical structure of cyanic acid, 4-benzoylphenyl ester in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework and the electronic environment of each atom.
One-Dimensional (¹H, ¹³C) NMR Spectroscopy
One-dimensional NMR spectra offer fundamental information about the number and types of protons and carbons in the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons. The protons on the two phenyl rings will appear in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the phenyl ring bearing the cyanate (B1221674) group will be influenced by its electron-withdrawing nature, while the protons on the benzoyl group's phenyl ring will be affected by the carbonyl group. The integration of these signals will correspond to the number of protons in each environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include the carbonyl carbon of the benzoyl group (expected around δ 190-200 ppm), the carbon of the cyanate group (-OCN), and the various aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the substituents, allowing for their assignment.
| Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| Aromatic Protons (benzoyl ring) | Carbonyl Carbon |
| Aromatic Protons (phenyl cyanate ring) | Cyanate Carbon (-OCN) |
| Aromatic Carbons (substituted) | |
| Aromatic Carbons (unsubstituted) |
Note: Specific chemical shifts are dependent on the solvent and experimental conditions. The table presents expected ranges based on known substituent effects.
Two-Dimensional (COSY, HMQC, HMBC) NMR Spectroscopy
Two-dimensional NMR techniques are indispensable for definitively assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling between protons, primarily highlighting the through-bond correlations of adjacent protons on the aromatic rings. This helps to trace the connectivity of the proton networks within each phenyl group.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of the protonated carbons in the aromatic rings.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the benzoyl group to the phenyl cyanate moiety by showing correlations between the protons on one ring and the carbons on the other, including the quaternary carbons and the carbonyl carbon.
Advanced NMR Techniques for Reaction Monitoring and Intermediate Detection (e.g., CEST)
The curing of cyanate esters into polycyanurate networks (triazine rings) is a complex process that can be monitored in real-time using advanced NMR techniques. Chemical Exchange Saturation Transfer (CEST) NMR, for example, is a powerful method for detecting and characterizing transient intermediates present in low concentrations during a chemical reaction. oregonstate.edu By selectively saturating the NMR signal of a specific intermediate, the resulting decrease in the signal of the bulk material can be observed, providing kinetic and mechanistic information about the curing process. miamioh.edu While specific CEST studies on this compound are not documented, the technique holds significant potential for understanding its polymerization behavior.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Reaction Progress Monitoring
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its functional groups. The most prominent peaks would be the C=O stretching vibration of the ketone (around 1650-1700 cm⁻¹) and the characteristic asymmetric stretching of the cyanate group (-O-C≡N) which typically appears as a sharp, strong band in the 2200-2300 cm⁻¹ region. pdx.edu A study on the related compound, phenyl cyanate, identified three bands in the OCN stretching region in THF at 2236, 2265, and 2281 cm⁻¹, with the main band at 2281 cm⁻¹. pdx.edu Aromatic C-H and C=C stretching vibrations would also be present in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching of the cyanate group, which may be weak in the IR spectrum, can be more prominent in the Raman spectrum. The aromatic ring vibrations also give rise to characteristic Raman signals.
| Functional Group | Expected IR Absorption (cm⁻¹) ** | Expected Raman Shift (cm⁻¹) ** |
| C=O (Ketone) | 1650 - 1700 (strong) | |
| -O-C≡N (Cyanate) | 2200 - 2300 (strong, sharp) | 2200 - 2300 (strong) |
| Aromatic C=C | 1450 - 1600 (multiple bands) | 1450 - 1600 (multiple bands) |
| Aromatic C-H | 3000 - 3100 (multiple bands) | 3000 - 3100 (multiple bands) |
Note: The exact positions of the peaks can be influenced by the physical state of the sample and intermolecular interactions.
Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The calculated exact mass for the molecular formula C₁₄H₉NO₂ can be compared with the experimentally determined value to confirm the identity of the compound with high confidence.
Tandem Mass Spectrometry for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This method would be invaluable for confirming the molecular structure of this compound and for identifying potential impurities or degradation products.
In a typical MS/MS experiment, the molecule is first ionized, for instance by electrospray ionization (ESI), and the protonated molecule [M+H]⁺ or another suitable precursor ion is selected. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The masses of these fragments provide a "fingerprint" that can be pieced together to deduce the original structure. shimadzu.comnih.gov
For this compound, the fragmentation pattern would be expected to reveal characteristic losses corresponding to its functional groups. For example, cleavage of the ester bond could result in the formation of a benzoyl cation and a 4-hydroxyphenyl cyanate radical cation, or vice-versa. Further fragmentation of the benzoyl cation could lead to the loss of a carbon monoxide (CO) molecule, a common fragmentation pathway for such structures. The cyanate group (-OCN) might also undergo specific fragmentation, providing further structural confirmation.
Table 1: Illustrative Tandem Mass Spectrometry Data for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |
| [M+H]⁺ | [C₇H₅O]⁺ | C₇H₄N₂O₂ | Formation of the benzoyl cation |
| [M+H]⁺ | [C₇H₅NO]⁺ | C₇H₄O₂ | Formation of the 4-cyanatophenyl cation |
| [C₇H₅O]⁺ | [C₆H₅]⁺ | CO | Loss of carbon monoxide from the benzoyl cation |
Note: This table is illustrative and represents plausible fragmentation pathways. Actual experimental data would be required for definitive structural elucidation.
Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Determination
Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it reveals how the molecules pack together in the crystal lattice, which is governed by intermolecular interactions. nih.govnih.gov
Crystal Growth Methodologies
To perform single crystal X-ray diffraction, a high-quality single crystal of the compound is required. Obtaining suitable crystals is often a critical and challenging step. For a compound like this compound, several crystal growth techniques could be employed:
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form. The choice of solvent is crucial and is often determined empirically.
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel that contains a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The solubility of the compound decreases with temperature, leading to the formation of crystals.
Analysis of Crystal Packing and Intermolecular Interactions
Once a suitable crystal is obtained and the diffraction data is collected, the analysis of the crystal structure reveals the nature of the intermolecular interactions that stabilize the crystal lattice. For this compound, several types of interactions would be anticipated:
Dipole-Dipole Interactions: The polar cyanate (-OCN) and carbonyl (C=O) groups will induce significant dipole moments in the molecule, leading to electrostatic interactions that influence the molecular packing.
π-π Stacking: The two phenyl rings in the molecule are likely to engage in π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align. These interactions are a significant driving force in the packing of many aromatic compounds. nih.gov
C-H···O and C-H···N Hydrogen Bonds: Although weaker than conventional hydrogen bonds, these interactions between carbon-hydrogen bonds and the oxygen or nitrogen atoms of the cyanate and carbonyl groups can play a crucial role in directing the crystal packing. rsc.org
The detailed analysis of these interactions provides insight into the supramolecular assembly of the compound, which can influence its physical properties such as melting point and solubility.
Other Advanced Analytical Techniques for Comprehensive Characterization
Beyond mass spectrometry and X-ray diffraction, other advanced analytical techniques can provide further valuable information about the elemental composition, chemical states, and surface properties of this compound.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. altertechnology.comyoutube.comyoutube.com When applied to this compound, XPS would provide the following information:
Elemental Composition: XPS survey scans would confirm the presence of carbon (C), oxygen (O), and nitrogen (N) and could detect any surface impurities. The relative peak areas can be used to determine the atomic concentrations of these elements, verifying the compound's stoichiometry. youtube.comyoutube.com
Chemical State Analysis: High-resolution XPS spectra of the C 1s, O 1s, and N 1s core levels would reveal information about the chemical environment of each element. For example, the C 1s spectrum would show distinct peaks for the carbon atoms in the aromatic rings, the carbonyl group, and the cyanate group due to their different chemical shifts. Similarly, the O 1s spectrum would differentiate between the carbonyl oxygen and the ester oxygen, and the N 1s spectrum would be characteristic of the cyanate group. This level of detail is crucial for confirming the presence of the specific functional groups in the molecule. researchgate.net
Table 2: Predicted XPS Core Level Binding Energies for this compound
| Element | Core Level | Predicted Chemical Environment | Expected Binding Energy Range (eV) |
| Carbon | C 1s | Aromatic (C-C, C-H) | ~284.8 |
| Carbonyl (C=O) | ~288-289 | ||
| Cyanate (O-C≡N) | ~286-287 | ||
| Oxygen | O 1s | Carbonyl (C=O) | ~531-532 |
| Ester (C-O-C) | ~533-534 | ||
| Nitrogen | N 1s | Cyanate (O-C≡N) | ~399-400 |
Note: These are approximate binding energy ranges and can be influenced by the specific chemical environment and instrument calibration.
Scanning Probe Microscopy (SPM) for Surface Morphology
Scanning Probe Microscopy (SPM) encompasses a family of techniques used to image surfaces at the nanoscale and even at the atomic level. nih.govspringernature.combeilstein-journals.orgaps.org Techniques such as Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) could be used to visualize individual molecules of this compound on a suitable substrate.
Visualization of Molecular Arrangement: By depositing a sub-monolayer of the compound onto a flat, conductive surface (e.g., gold or graphite), STM could potentially resolve the individual molecules and their arrangement in self-assembled structures. This would provide a real-space view of the intermolecular interactions discussed in the context of crystal packing.
Surface Topography: AFM can be used to image the topography of thin films or crystalline domains of the compound, providing information about film thickness, roughness, and the morphology of any crystalline structures formed on a surface.
The application of these advanced analytical techniques would provide a comprehensive and detailed characterization of this compound, from its fundamental molecular structure to its solid-state and surface properties.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique employed to investigate the thermal stability and decomposition behavior of materials, including cyanate ester resins derived from monomers like this compound. metu.edu.trresearchgate.net This method provides quantitative information on the mass changes in a material as a function of temperature or time in a controlled atmosphere. ua.es The application of TGA is crucial for determining the upper service temperature of the resulting polymer (polycyanurate), understanding its degradation mechanism, and quantifying its char yield, which is an important factor in fire resistance. bts.gov
The methodology involves heating a small sample of the material on a high-precision balance within a furnace. ua.es For the study of cyanate ester resins, experiments are typically conducted under an inert nitrogen atmosphere to isolate purely thermal degradation processes from thermo-oxidative effects. bts.gov A typical TGA experiment involves purging the TGA cell with nitrogen to remove oxygen, followed by heating the sample from ambient temperature up to 900°C or higher at a constant rate, such as 10°C per minute. ua.esbts.gov
The primary output of a TGA experiment is a thermogram, which plots the percentage of initial sample mass remaining against the temperature. The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, plots the rate of mass loss against temperature, with peaks indicating the temperatures of maximum decomposition rates.
Analysis of the thermogram for polycyanurates, the polymers of cyanate esters, reveals several key features:
Initial Stability : These materials typically show high thermal stability with negligible mass loss until temperatures well above 350°C. bts.govresearchgate.net
Decomposition Onset : A significant weight loss is generally observed only at temperatures significantly above 400°C. researchgate.net
Major Degradation : The main decomposition event for polycyanurates occurs in a narrow temperature range, often between 450°C and 500°C. bts.gov This rapid mass loss is attributed to the decyclization of the stable triazine rings formed during polymerization. researchgate.net
Char Yield : A substantial amount of carbonaceous char often remains at the end of the analysis (e.g., at 800°C or 900°C), which is indicative of good fire-retardant properties. bts.govresearchgate.net The char yield tends to increase with the aromatic content of the original monomer. researchgate.net
To gain deeper insight into the decomposition mechanism, TGA is frequently coupled with other analytical techniques to identify the volatile products released during heating. This evolved gas analysis (EGA) can be performed using:
TGA-FTIR (Fourier Transform Infrared Spectroscopy) : Provides real-time information on the functional groups of the gaseous decomposition products. metu.edu.tr
TGA-MS (Mass Spectrometry) : Allows for the separation and identification of the individual chemical species evolved during degradation based on their mass-to-charge ratio. metu.edu.trua.es
These coupled techniques are instrumental in proposing detailed degradation pathways, such as the initial scission of hydrocarbon chains followed by the breakdown of the cyanurate ring structure. researchgate.net
Below is a table summarizing typical data obtained from a TGA study of a cyanate ester resin under a nitrogen atmosphere.
| Parameter | Typical Value/Observation | Significance |
| Heating Rate | 10 °C/min | A standard rate allowing for good resolution of thermal events. ua.es |
| Atmosphere | Nitrogen (Inert) | Ensures the study of anaerobic thermal decomposition, preventing oxidation. bts.gov |
| Temperature of 5% Mass Loss (Td5) | > 400 °C | Indicates the onset temperature of significant thermal degradation. researchgate.net |
| Peak Mass Loss Rate Temperature | ~450 - 470 °C | Corresponds to the point of the most rapid decomposition, often related to triazine ring cleavage. bts.govresearchgate.net |
| Char Yield at 800 °C | Varies (e.g., > 60%) | A higher char yield is associated with greater aromatic content and enhanced fire resistance. researchgate.net |
This methodological approach provides a comprehensive understanding of the thermal decomposition behavior of this compound and its resulting polymer network.
Research Applications and Potential in Advanced Organic Synthesis and Materials Science
Exploration as a Versatile Building Block in Complex Organic Synthesis
The molecular architecture of cyanic acid, 4-benzoylphenyl ester allows it to serve as a valuable starting material for constructing more complex chemical structures.
The cyanate (B1221674) ester group is a precursor for the formation of various heterocyclic structures. The primary reaction involves the cyclotrimerization of the cyanate (-OCN) groups to form a highly stable, six-membered triazine ring. This reaction is fundamental to the polymerization of cyanate ester resins. massivechem.com While direct literature on the synthesis of other heterocycles specifically from this compound is limited, the general reactivity of the cyanate group and related nitrile compounds suggests potential pathways. For instance, the formation of new carbon-heteroatom bonds (like C-N, C-O, C-S) is a key step in many cyclization reactions to produce heterocycles. massivechem.com The presence of the benzoylphenyl moiety could influence the electronic nature of the cyanate group, potentially modulating its reactivity in such cyclization reactions. The synthesis of various heterocycles often relies on versatile precursors that contain multiple functional groups capable of participating in ring-forming reactions. chemrxiv.orgthieme.com
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid assembly of complex molecules in a single step. nih.gov While specific examples detailing the use of this compound in MCRs are not prevalent in current literature, its constituent functional groups suggest potential applications. For example, the benzophenone (B1666685) component is a ketone that could participate in reactions like the Bucherer–Bergs reaction, which combines a ketone, a cyanide source, and ammonium (B1175870) carbonate to synthesize hydantoins, a class of heterocyclic compounds. nih.gov Similarly, the Strecker reaction synthesizes α-amino nitriles from a ketone, an amine, and a cyanide source. nih.gov The isocyanide-based Ugi and Passerini reactions are other prominent MCRs that build complex structures, often dipeptide scaffolds, from various starting materials. nih.govnih.gov The potential for the benzophenone part of the molecule to engage in these or other MCRs, such as those catalyzed by photoredox systems chemrxiv.org or leading to complex fused heterocycles beilstein-journals.org, presents an avenue for future research.
Integration into High-Performance Polymeric Materials and Composites
The most well-documented application of this compound and related compounds is in the field of polymer science, where they contribute to the creation of materials with exceptional properties.
Cyanate ester (CE) resins are a class of high-performance thermosetting polymers widely used in demanding applications like aerospace and electronics. researchgate.netlbl.gov These resins are formed through the cyclotrimerization of cyanate ester monomers, creating a dense network of triazine rings and ether linkages. lbl.gov This structure imparts several desirable properties:
High Thermal Stability: CE resins exhibit high glass transition temperatures (Tg), sometimes exceeding 400°C, making them suitable for high-temperature environments. researchgate.netlbl.gov
Low Moisture Absorption: Their chemical structure results in very low water uptake, which is critical for maintaining mechanical and electrical properties in humid conditions. researchgate.net
Excellent Dielectric Properties: They possess low dielectric constants and loss tangents, making them ideal for high-frequency printed circuit boards, radomes, and other electronic components where signal integrity is crucial. researchgate.netresearchgate.net
Inherent Flame Retardancy: The triazine ring structure contributes to good flame resistance and low heat release during combustion, a vital safety feature for aircraft interiors. researchgate.netlbl.gov
The incorporation of a benzoylphenyl group into the cyanate ester monomer can further modify these properties. Blending different cyanate esters or combining them with other resins like epoxies allows for the fine-tuning of mechanical strength, toughness, and processing characteristics. researchgate.netfaa.govscispace.com For instance, while CE resins can be brittle, they can be toughened by blending with other polymers, significantly increasing their impact strength without compromising their thermal or dielectric performance. researchgate.netscispace.com
Table 1: Properties of Modified Cyanate Ester Resins
| Property | Pure BADCy Resin | EFPAEK/BADCy (20 wt%) | PBMAM/ABN Modified Resin |
|---|---|---|---|
| Flexural Strength | 99.5 MPa | 131.8 MPa | 175 MPa |
| Impact Strength | 11.8 kJ/m² | 30.6 kJ/m² | 18.75 kJ/m² (unnotched) |
| Dielectric Constant (1 MHz) | 3.09 | 2.64 | - |
| Dielectric Loss (1 MHz) | 0.008 | 0.006 | - |
| Water Absorption | Higher | Lower (decreased by 30.9%) | - |
| Thermal Conductivity | - | - | Increased by 85% |
Data sourced from references researchgate.netscispace.com. BADCy (bisphenol A dicyanate ester), EFPAEK (epoxy-terminated fluorine-containing polyaryletherketone), PBMAM (poly(n-butyl acrylate)/poly(methyl methacrylate-co-acrylamide)), ABN (modified boron nitride).
The benzoylphenyl group itself is a key functional moiety for tailoring the properties of polymers.
Optical Properties: The benzophenone chromophore within the benzoylphenyl group is well-known for its ability to absorb UV radiation. This property is fundamental to its use as a photoinitiator in UV-curing processes. Upon UV exposure, the benzophenone moiety can generate radicals that initiate polymerization. Furthermore, the incorporation of specific chromophores into polymer structures is a key strategy for developing materials with tailored optical properties, such as high refractive indices or specific fluorescence responses. nii.ac.jpresearchgate.netresearchgate.net The presence of the benzoylphenyl group can be exploited to create polymers with unique photo-responsive or optical characteristics, for example, by influencing the material's birefringence or enabling photo-mechanical actuation. tue.nlmdpi.com
Investigation in the Design of Novel Reagents and Catalytic Systems for Chemical Transformations
The reactivity of the cyanate and benzoyl groups suggests potential for this compound to be used in the development of new chemical tools. While direct applications are still an area of active research, the foundational chemistry is established. The cyanate group can be transformed into other functional groups, and the benzoyl group's carbonyl can participate in various condensation and addition reactions. massivechem.comresearchgate.net The development of solid-supported catalysts, for instance, sometimes involves modifying resins with functional groups that can coordinate with metal ions to create active catalytic sites. researchgate.net The unique electronic and steric properties imparted by the benzoylphenyl cyanate structure could be harnessed to design specialized reagents or ligands for catalytic processes, although this remains an area for further exploration.
Contribution to Fundamental Understanding of Structure-Reactivity Relationships in Aromatic Esters and Related Functional Groups
The unique structural features of "this compound," namely the benzoyl substituent on the phenyl ring, would be expected to significantly influence its reactivity compared to simpler aromatic cyanates.
Spectroscopic and Analytical Characterization: To fully understand the structure-reactivity relationships of this compound, detailed experimental data would be required. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography would be essential to confirm the molecular structure and provide insights into bond lengths, bond angles, and electronic distribution. Kinetic studies, employing techniques like differential scanning calorimetry (DSC) for monitoring polymerization, would be crucial to quantify the reactivity of the cyanate group and determine activation energies for its reactions.
A comparative study involving a series of related aromatic cyanate esters with different substituents on the phenyl ring would be invaluable. By systematically varying the electronic and steric nature of the substituents, a quantitative structure-activity relationship (QSAR) could be developed. This would allow for the prediction of reactivity and material properties for novel, unsynthesized cyanate esters.
Q & A
Q. Basic Research Focus
- NMR :
- FT-IR : Confirm –OCN group (2270 cm⁻¹) and absence of hydroxyl groups .
Advanced Applications : - XPS quantifies surface composition (C, N, O ratios) in cured resins .
- GPC analyzes molecular weight distribution in oligomeric byproducts .
How do structural modifications (e.g., substituents on the benzoyl group) alter the dielectric properties of cyanate ester networks derived from this compound?
Advanced Research Focus
The 4-benzoylphenyl group enhances dielectric performance due to:
- Polarizability : Electron-withdrawing benzoyl groups reduce dielectric constant (Dk < 2.8) compared to unsubstituted phenyl cyanates .
- Moisture Resistance : Hydrophobic benzoyl moieties lower moisture absorption (<0.5% at 85% RH), critical for aerospace composites .
Experimental Design : - Measure Dk and Df (dissipation factor) using split-post dielectric resonators (1–10 GHz) .
- Compare with epoxy-based systems to validate superiority in high-frequency applications .
What mechanistic insights explain the reactivity of this compound with nucleophiles (e.g., amines or thiols) in step-growth polymerization?
Advanced Research Focus
The ester reacts via nucleophilic attack on the electrophilic cyanate carbon:
- Amine Curing : Forms polycyanurate-polyamine networks, with kinetics monitored by in situ FT-IR .
- Thiol-Ene Click Chemistry : Thiols react with –OCN to form thiocarbamate linkages, enabling tunable crosslink density .
Contradiction Resolution : - Conflicting reports on reaction rates with primary vs. secondary amines are resolved using model compound studies (e.g., aniline vs. diethylamine) .
How does the inclusion of this compound in polymer blends affect phase behavior and mechanical performance?
Q. Advanced Research Focus
- Phase Compatibility : Blends with epoxy resins show microphase separation unless compatibilized (e.g., using block copolymers) .
- Fracture Toughness : SEM of fracture surfaces reveals ductile epoxy phases dispersing triazine-rich domains, improving impact resistance .
Data-Driven Design : - Optimize blend ratios using DMTA (glass transition temperature shifts) and tensile testing (Young’s modulus >3.5 GPa) .
What environmental and regulatory considerations apply to the laboratory-scale synthesis of this compound?
Q. Basic Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
